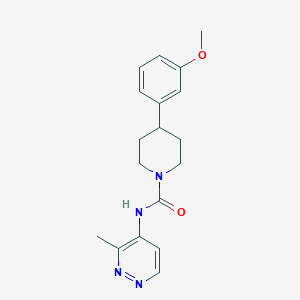![molecular formula C17H21N3O2S B7359678 1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various fungal and bacterial strains. Moreover, it has been shown to have low toxicity in animal models, making it a promising compound for further studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] in lab experiments is its potential in various scientific research applications. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. Moreover, it has low toxicity in animal models, making it a promising compound for further studies. However, one of the limitations of using this compound in lab experiments is its low yield during the synthesis process. Further optimization of the synthesis method is needed to obtain higher yields of the product.
Zukünftige Richtungen
There are various future directions for the study of 1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]. One of the future directions is the optimization of the synthesis method to obtain higher yields of the product. Moreover, further studies are needed to fully understand the mechanism of action of this compound. Additionally, the potential of this compound in treating various diseases such as cancer, inflammation, and microbial infections should be further explored. Furthermore, the toxicity and pharmacokinetics of this compound should be studied to determine its potential use in clinical settings.
Conclusion:
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] is a promising compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has shown promising results in inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. However, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Synthesemethoden
The synthesis of 1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] has been achieved using various methods. One of the commonly used methods is the one-pot three-component reaction. This method involves the reaction of 3-aminopyrazole, isatin, and cyclobutanone in the presence of a suitable catalyst. Another method involves the reaction of isatin, cyclobutanone, and 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable base. The yield of the product obtained using these methods varies from 30% to 80%.
Wissenschaftliche Forschungsanwendungen
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Moreover, it has been studied for its antifungal and antibacterial properties and has shown potential in inhibiting the growth of various fungal and bacterial strains.
Eigenschaften
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(2)19-11-14(10-18-19)23(21,22)20-12-17(8-5-9-17)15-6-3-4-7-16(15)20/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRALXKHKPRVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N2CC3(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

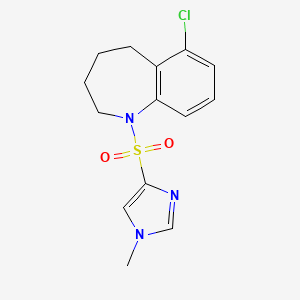
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)
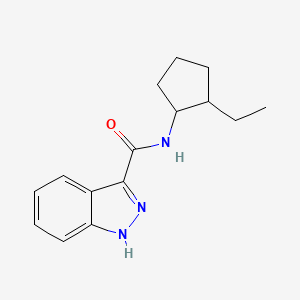
![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
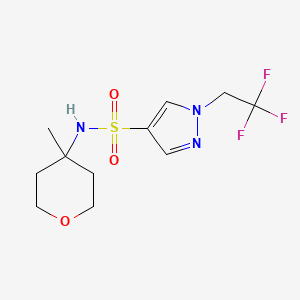
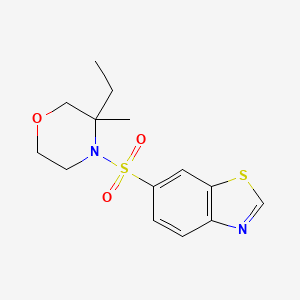
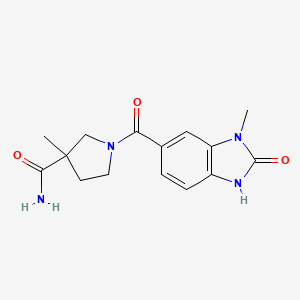
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
